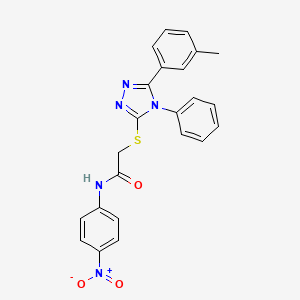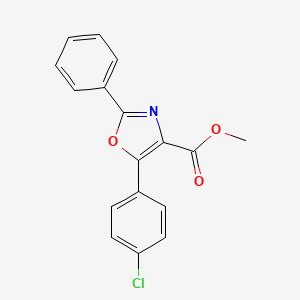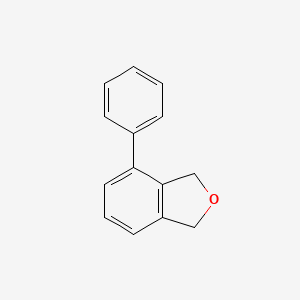
4-Phenyl-1,3-dihydroisobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1,3-dihydroisobenzofuran is a chemical compound that belongs to the class of dihydroisobenzofurans. These compounds are characterized by a fused benzene and furan ring system, with a phenyl group attached at the fourth position. Dihydroisobenzofurans are known for their presence in various natural products and their significant biological activities, making them valuable in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,3-dihydroisobenzofuran can be achieved through several methods. One efficient method involves the intramolecular hydroalkoxylation of aromatic alkynols. This reaction is promoted by cesium carbonate and proceeds regioselectively to form the desired product . Another method involves the gold-catalyzed formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols, which also yields dihydroisobenzofuran derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of transition-metal-free conditions and mild reaction environments are preferred to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phenyl group and the reactive furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, with reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Phenyl-1,3-dihydroisobenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to various bioactive molecules.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. This activity is facilitated by resonance and inductive effects, as well as hydrogen bonding .
Comparison with Similar Compounds
4-Phenyl-1,3-dihydroisobenzofuran can be compared with other similar compounds, such as:
Benzofuran: A related compound with a fused benzene and furan ring system but without the phenyl group.
Isobenzofuran: Another similar compound with a different substitution pattern on the furan ring.
Escitalopram: A pharmaceutical compound with a dihydroisobenzofuran core structure used as a selective serotonin reuptake inhibitor.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various applications.
Properties
CAS No. |
502483-86-5 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-phenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C14H12O/c1-2-5-11(6-3-1)13-8-4-7-12-9-15-10-14(12)13/h1-8H,9-10H2 |
InChI Key |
HBFQMSGBLXZHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11773552.png)
![5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B11773556.png)
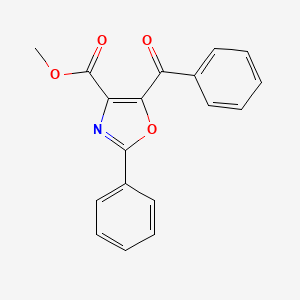

![8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine](/img/structure/B11773579.png)
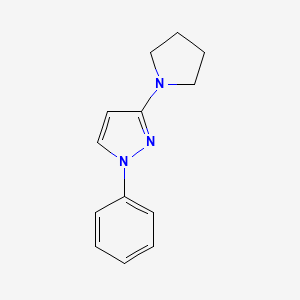
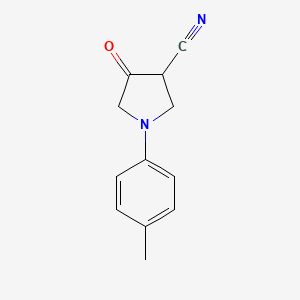
![4-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11773601.png)


